molecular formula C22H16ClNO3 B6525281 N-(3-chlorophenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide CAS No. 929428-32-0

N-(3-chlorophenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B6525281
CAS No.: 929428-32-0
M. Wt: 377.8 g/mol
InChI Key: YKMFFJLZBBBEHC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide is a useful research compound. Its molecular formula is C22H16ClNO3 and its molecular weight is 377.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.0818711 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-chlorophenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3/c1-26-17-10-11-19-18(13-17)20(21(27-19)14-6-3-2-4-7-14)22(25)24-16-9-5-8-15(23)12-16/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMFFJLZBBBEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid with 3-chloroaniline, leading to the formation of the desired amide. The reaction conditions often include the use of coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in a suitable solvent like DMF (dimethylformamide) to facilitate the reaction.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Viability (%) at 100 µM
A549 (Lung Cancer)2540
HCT116 (Colon)3050
MCF7 (Breast)3555

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.

2.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL
Candida albicans30 µg/mL

These results suggest that the compound could serve as a scaffold for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

3. Case Studies

Several case studies have explored the biological activity of benzofuran derivatives similar to this compound:

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated a series of benzofuran derivatives for their anticancer activity against A549 cells. Compounds with similar structural motifs exhibited varying degrees of cytotoxicity, with some derivatives showing enhanced efficacy compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of benzofuran derivatives against multidrug-resistant pathogens. The findings indicated that modifications in the benzofuran structure could significantly enhance antimicrobial activity, suggesting that this compound may also exhibit such enhancements .

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